![molecular formula C5H13N3 B3060505 N-butylguanidine CAS No. 462-69-1](/img/structure/B3060505.png)
N-butylguanidine
Overview
Description
N-butylguanidine is an organic compound that belongs to the guanidine family Guanidines are known for their high basicity and ability to form hydrogen bonds, making them versatile in various biological and chemical applications
Preparation Methods
Synthetic Routes and Reaction Conditions
N-butylguanidine can be synthesized through several methods. One common approach involves the reaction of butylamine with cyanamide, followed by hydrolysis to yield this compound. Another method includes the use of S-methylisothiourea as a guanylating agent, reacting with butylamine under mild conditions to produce this compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors where butylamine and cyanamide are reacted under controlled temperatures and pressures. The reaction mixture is then subjected to hydrolysis and purification processes to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
N-butylguanidine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding urea derivatives.
Reduction: It can be reduced to form amines.
Substitution: This compound can participate in nucleophilic substitution reactions, where the guanidine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
Oxidation: Urea derivatives.
Reduction: Amines.
Substitution: Various substituted guanidines.
Scientific Research Applications
Biochemical Applications
1.1 Antisense Oligonucleotides (ASOs)
N-butylguanidine has been incorporated into modified nucleic acids to enhance their therapeutic potential. Research has demonstrated that the N-tert-butylguanidinium group significantly increases the duplex-forming ability of ASOs due to its favorable interactions with the minor groove of nucleic acid structures. This modification improves stability against enzymatic degradation, making these ASOs more effective in targeting specific mRNAs .
1.2 Nitric Oxide Synthase (iNOS) Inhibition
BuGua exhibits a high affinity for inducible nitric oxide synthase (iNOS), with a reported Kapp value of 140 ± 20 µM. This property suggests its potential use as a therapeutic agent in conditions where modulation of nitric oxide production is beneficial, such as in inflammatory diseases .
Material Science Applications
2.1 Proton-Conducting Electrolytes
Recent studies have identified this compound-based salts as promising candidates for proton-conducting electrolytes in high-temperature fuel cells. The unique hydrophobic properties of BuGua contribute to improved conductivity and stability under elevated temperatures, which is crucial for enhancing fuel cell efficiency .
Research Case Studies
Mechanism of Action
N-butylguanidine exerts its effects primarily through its ability to form hydrogen bonds and its high basicity. These properties allow it to interact with various molecular targets, such as DNA and proteins. In biological systems, this compound can bind to the minor groove of DNA, influencing gene expression. It can also inhibit kinase activity by binding to the active site of the enzyme, thereby blocking its function .
Comparison with Similar Compounds
Similar Compounds
- N-methylguanidine
- N-ethylguanidine
- N-propylguanidine
Comparison
N-butylguanidine is unique due to the presence of the butyl group, which imparts distinct chemical properties compared to its methyl, ethyl, and propyl counterparts. The butyl group increases the hydrophobicity of the compound, which can influence its interaction with biological molecules and its solubility in various solvents .
Biological Activity
N-butylguanidine (NBG) is a guanidine derivative that has garnered attention in various biological and pharmacological studies due to its unique structural properties and potential therapeutic applications. This article delves into the biological activity of this compound, examining its mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a butyl group attached to the guanidine moiety. This structure enhances its solubility and biological activity compared to other guanidine derivatives. The general formula for this compound can be represented as:
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and cell membranes. Key mechanisms include:
- Cholinesterase Inhibition : this compound has been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), making it a candidate for neurological research. For instance, studies indicate that certain guanidine derivatives exhibit IC50 values in the low micromolar range against these enzymes, suggesting significant potential for treating conditions like Alzheimer's disease .
- Antimicrobial Activity : The guanidinium group in this compound enhances cellular uptake, particularly in Gram-negative bacteria, which is crucial for developing new antibiotics targeting resistant strains . The minimum inhibitory concentration (MIC) values for related compounds have been reported as low as 1.5 µM against methicillin-resistant Staphylococcus aureus (MRSA) .
- Anticancer Properties : Research has demonstrated that this compound-functionalized polymers can selectively target cancer cells through enhanced membrane interactions facilitated by bidentate hydrogen bonding with phospholipids . This selectivity may improve the efficacy of chemotherapeutic agents while minimizing damage to healthy cells.
Case Studies and Research Findings
Several studies have highlighted the biological activities of this compound and its derivatives:
- Neuroprotective Effects : A study focused on the neuroprotective properties of this compound analogs found that these compounds could mitigate oxidative stress in neuronal cells, suggesting potential applications in neurodegenerative diseases .
- Antimicrobial Efficacy : In vitro assays demonstrated that this compound exhibited significant antimicrobial activity against various pathogens, with particular efficacy noted against E. coli and Pseudomonas aeruginosa .
- Cancer Cell Targeting : Research involving biodegradable cationic nanoparticles containing this compound showed promising results in selectively inducing apoptosis in cancer cells while sparing normal cells, highlighting its potential as a targeted drug delivery system .
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
Properties
IUPAC Name |
2-butylguanidine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13N3/c1-2-3-4-8-5(6)7/h2-4H2,1H3,(H4,6,7,8) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGWBIHLHAGNJCX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN=C(N)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40276767 | |
Record name | 2-butylguanidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40276767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
462-69-1 | |
Record name | 2-butylguanidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40276767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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